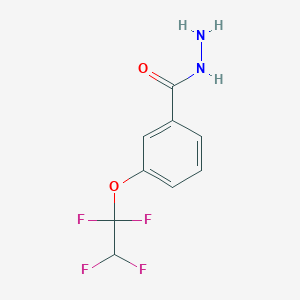

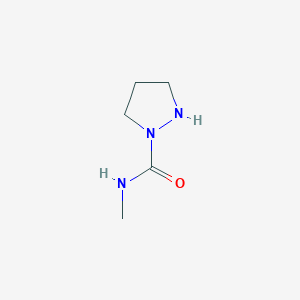

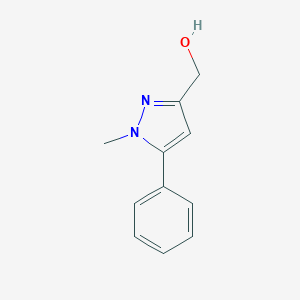

3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Although specific studies on the synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide are not directly available, related compounds, such as benzohydrazide derivatives, have been synthesized through various methods. These methods can provide insight into potential synthesis strategies for the compound . For example, the synthesis of similar compounds involves reactions of benzohydrazides with other reagents under controlled conditions to form the desired products, which might be applicable for synthesizing 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide by analogy (Ali, 2016).

Molecular Structure Analysis

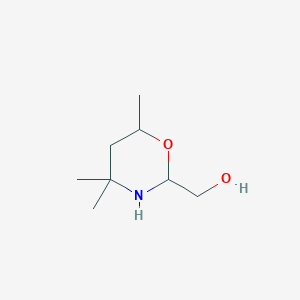

The molecular structure of benzohydrazide derivatives has been studied using various analytical methods. For instance, the crystal structure analysis of chromone-tethered benzohydrazide derivatives reveals that these molecules can exhibit coplanarity and specific geometric arrangements, which might be similar in 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide (Ishikawa & Watanabe, 2014).

Chemical Reactions and Properties

Benzohydrazide derivatives undergo various chemical reactions, forming new compounds with different properties. For example, reactions with phosphorus reagents lead to the formation of compounds with anticancer activities (Ali, 2016). These reactions can provide insights into the reactivity and functional group transformations that might be relevant for 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide.

Physical Properties Analysis

The physical properties of benzohydrazide derivatives, such as solubility, melting points, and crystal structures, are influenced by their molecular structures. For example, specific benzohydrazide compounds exhibit particular crystal packing patterns and hydrogen bonding interactions (Ishikawa & Watanabe, 2014). These characteristics can be considered when analyzing the physical properties of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide.

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of benzohydrazide derivatives, are essential for understanding their potential applications. For instance, the interaction of these compounds with various reagents can lead to the synthesis of products with significant biological activities (Ali, 2016). These properties are critical for predicting the behavior of 3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide in different chemical environments.

科学研究应用

Application in Lithium-Metal Batteries

- Scientific Field: Energy & Environmental Science

- Summary of the Application: This compound is used in the design of liquid electrolytes for long-lifespan lithium-metal batteries (LMBs) that function over a wide-temperature-range . It helps in tuning the electrolyte solvation-structure using partially-fluorinated ether solvents and constructing stable electrode–electrolyte interfaces .

- Methods of Application: The study reports a partially and weakly solvating electrolyte (PWSE) which enables the stable cycling of LMBs at high-voltages within a wide-temperature range through modulation of an electrolyte local-environment using a low-salt concentration of 1.3 M .

- Results or Outcomes: The PWSE enables the construction of 4.4 V Li|LiCoO2 full cells with a long-lifespan and high-areal-capacity of 3.12 mA h cm −2 .

Application in High Voltage Electrolytes

- Scientific Field: Electrochemistry

- Summary of the Application: This compound is investigated as a cosolvent for high voltage electrolytes of Li2CoPO4F . It exhibits significantly improved antioxidant ability in high voltage, thus greatly enhances the electrochemical performance of 5.0-V Li2CoPO4F/Li cells .

- Methods of Application: Linear sweep voltammetry (LSV) and charging/discharging tests demonstrate that the F-EPE/DMC electrolyte possesses both a high oxidation voltage up to 6.2 V vs. Li+/Li on Pt electrode and superior oxidation stability on Li2CoPO4F cathode .

- Results or Outcomes: The capacity retention of Li2CoPO4F cathode increases from 15% in EC/DMC electrolyte to 51% in F-EPE/DMC electrolyte after 100 cycles at 1 C between 3.0 and 5.4 V .

Application in High Voltage Li2CoPO4F Cathode

- Scientific Field: Electrochemistry

- Summary of the Application: This compound is investigated as a cosolvent for high voltage electrolytes of Li2CoPO4F . It exhibits significantly improved antioxidant ability in high voltage, thus greatly enhances the electrochemical performance of 5.0-V Li2CoPO4F/Li cells .

- Methods of Application: Linear sweep voltammetry (LSV) and charging/discharging tests demonstrate that the F-EPE/DMC electrolyte possesses both a high oxidation voltage up to 6.2 V vs. Li+/Li on Pt electrode and superior oxidation stability on Li2CoPO4F cathode .

- Results or Outcomes: The capacity retention of Li2CoPO4F cathode increases from 15% in EC/DMC electrolyte to 51% in F-EPE/DMC electrolyte after 100 cycles at 1 C between 3.0 and 5.4 V .

Application in High-Voltage Li-Rich Mn-Based Layered Cathode Materials

- Scientific Field: Materials Science

- Summary of the Application: This compound is added to 1.2 mol·L −1 LiPF 6 EC/EMC/DEC at different concentrations to synthesize a series of electrolytes for enhancing the cycling performance of high-voltage Li 1.18 Mn 0.50 Ni 0.26 Co 0.06 O 2 (LMNC) .

- Methods of Application: Scanning electron microscopy was used to observe the surface morphology of LMNC before and after cycling. X-ray photoelectron spectroscopy was conducted to analyze the surface compositions and chemical states, and transmission electron microscopy was performed to directly examine the changes in the structure of LMNC before and after cycling .

- Results or Outcomes: TFEPE was preferentially oxidized and produced inorganic compounds (MeF and Li 2 CO 3) on the surface of LMNC, which effectively inhibited the side reactions between LMNC and the electrolyte .

Application in High-Voltage LiNi 1/3 Co 1/3 Mn 1/3 O 2

- Scientific Field: Electrochemistry

- Summary of the Application: This compound considerably enhanced the oxidation stability of the electrolyte and thus improved the capacity cycling retention rates of LiNi 1/3 Co 1/3 Mn 1/3 O 2 in the voltage range of 3.0–4.5 V (vs. Li/Li +) .

- Results or Outcomes: The addition of this compound improved the capacity cycling retention rates of LiNi 1/3 Co 1/3 Mn 1/3 O 2 .

属性

IUPAC Name |

3-(1,1,2,2-tetrafluoroethoxy)benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4N2O2/c10-8(11)9(12,13)17-6-3-1-2-5(4-6)7(16)15-14/h1-4,8H,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEOWECABTHXXJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,1,2,2-Tetrafluoroethoxy)benzohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)

![Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene-](/img/structure/B55195.png)